Bis[3-(diethylamino)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[3-(diethylamino)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate;4-methylbenzenesulfonic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with diphenyl groups and diethylamino propyl chains, along with a 4-methylbenzenesulfonic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(diethylamino)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate;4-methylbenzenesulfonic acid involves multiple steps The initial step typically includes the formation of the cyclobutane ring through a [2+2] cycloaddition reaction of appropriate alkenesThe final step includes the addition of the 4-methylbenzenesulfonic acid moiety, which is achieved through sulfonation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Bis[3-(diethylamino)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Bis[3-(diethylamino)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Bis[3-(diethylamino)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Bis[2-(diethylamino)ethyl] bicyclo[2.2.1]heptane-2,3-dicarboxylate: Similar structure but different ring system.
1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol: Similar functional groups but different core structure.
Uniqueness
Bis[3-(diethylamino)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate;4-methylbenzenesulfonic acid is unique due to its cyclobutane ring system and the presence of both diphenyl and diethylamino propyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
bis[3-(diethylamino)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N2O4.2C7H8O3S/c1-5-33(6-2)21-15-23-37-31(35)29-27(25-17-11-9-12-18-25)30(28(29)26-19-13-10-14-20-26)32(36)38-24-16-22-34(7-3)8-4;2*1-6-2-4-7(5-3-6)11(8,9)10/h9-14,17-20,27-30H,5-8,15-16,21-24H2,1-4H3;2*2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMSKJOUPMIXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)OCCCN(CC)CC)C3=CC=CC=C3.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H62N2O10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.